molecular formula C15H21ClN2O3S B4798513 N-(3-chloro-4-methylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide

N-(3-chloro-4-methylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide

Cat. No.: B4798513
M. Wt: 344.9 g/mol
InChI Key: LYNYIUUEOLVJEF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethylsulfonyl group: This step may involve sulfonation reactions using reagents like ethylsulfonyl chloride.

    Attachment of the 3-chloro-4-methylphenyl group: This can be done through substitution reactions, often using halogenated aromatic compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethylsulfonyl group.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Potential therapeutic applications, such as pain relief or anti-inflammatory effects.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its structure and the biological context in which it is studied. For example, it might inhibit certain enzymes or modulate receptor activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)piperidine-3-carboxamide: Lacks the ethylsulfonyl group.

    N-(4-methylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide: Lacks the chloro substituent.

    N-(3-chlorophenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide: Lacks the methyl substituent.

Uniqueness

N-(3-chloro-4-methylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide is unique due to the combination of its substituents, which may confer specific pharmacological properties or reactivity patterns not seen in similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-3-22(20,21)18-8-4-5-12(10-18)15(19)17-13-7-6-11(2)14(16)9-13/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNYIUUEOLVJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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